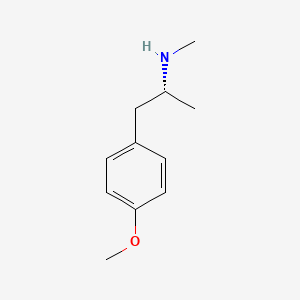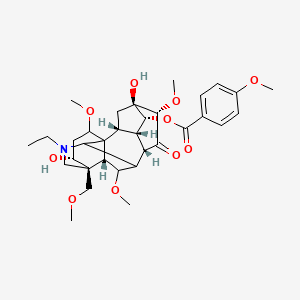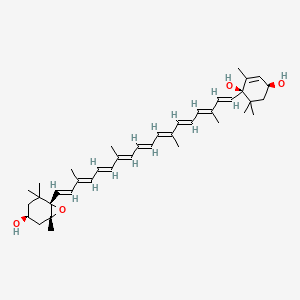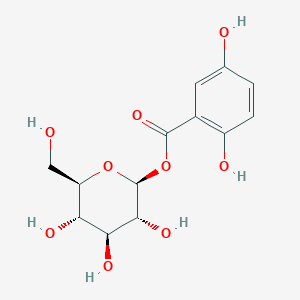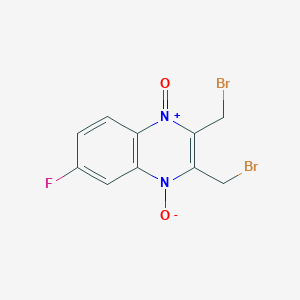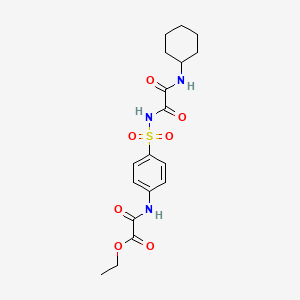
(S)-2-(3-Isobutylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-Isobutylphenyl)propanoic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) commonly known for its analgesic and anti-inflammatory properties. It is widely used in the treatment of pain, fever, and inflammation. The compound is a derivative of propanoic acid and features an isobutyl group attached to the phenyl ring, which contributes to its pharmacological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Isobutylphenyl)propanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-isobutylbenzene.
Oxidation: The 3-isobutylbenzene is then oxidized using a suitable oxidizing agent like potassium permanganate to form 3-isobutylbenzoic acid.
Reduction: The carboxylic acid group of 3-isobutylbenzoic acid is reduced to an aldehyde using a reducing agent such as lithium aluminum hydride.
Grignard Reaction: The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the ketone, which is then subjected to a stereoselective reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-Isobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-(3-Isobutylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of chiral synthesis and stereoselective reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (S)-2-(3-Isobutylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID with a longer duration of action compared to (S)-2-(3-Isobutylphenyl)propanoic acid.
Ketoprofen: Known for its potent anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific chiral configuration, which contributes to its pharmacological activity. The presence of the isobutyl group on the phenyl ring also differentiates it from other NSAIDs, providing distinct therapeutic benefits and side effect profiles.
Propriétés
Numéro CAS |
342373-94-8 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(2S)-2-[3-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
SFVKLYXPBKITCE-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC(=C1)CC(C)C)C(=O)O |
SMILES canonique |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


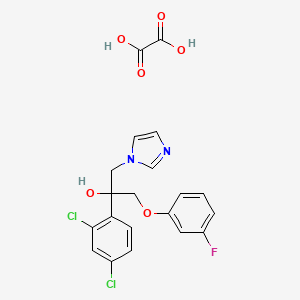
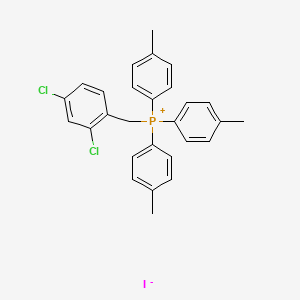
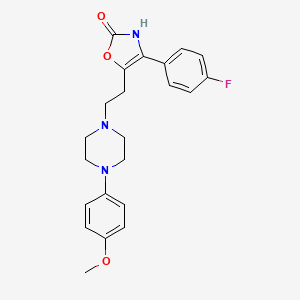

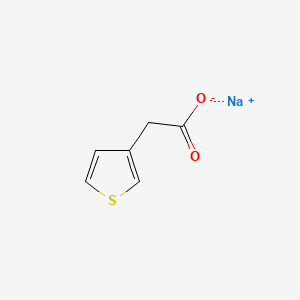
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
